molecular formula C27H33ClN6O2 B1193828 WYK431

WYK431

Cat. No. B1193828
M. Wt: 509.051
InChI Key: FFQCNUJINDFHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WYK431 is a potent inhibitor of proliferation activity against a broad spectrum of human cancer cell lines, induces G2/M phase arrest and apoptosis through the PI3K/Akt pathway.

Scientific Research Applications

Anticancer Effects in Gastric Cancer Cells

WYK431, a novel quinazoline derivative, has demonstrated potent inhibition of proliferation in a variety of human cancer cell lines. In a study focused on human gastric cancer BGC823 cells, WYK431 was found to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis. This process involves the activation of caspase-3 and caspase-9, upregulation of Bax, and disruption of mitochondrial membrane potential. The study also highlighted that WYK431 downregulates the levels of the PI3K/Akt signaling pathway. Additionally, it effectively suppressed tumor growth in xenograft models in mice, showing potential as a promising anticancer agent. This suggests its role in targeting specific cell cycle phases and apoptotic pathways in cancer treatment (Wang et al., 2014).

properties

Product Name

WYK431

Molecular Formula

C27H33ClN6O2

Molecular Weight

509.051

IUPAC Name

Methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate

InChI

InChI=1S/C27H33ClN6O2/c1-33-13-11-22(12-14-33)34-15-9-21(10-16-34)30-27-31-24-8-5-19(28)17-23(24)25(32-27)29-20-6-3-18(4-7-20)26(35)36-2/h3-8,17,21-22H,9-16H2,1-2H3,(H2,29,30,31,32)

InChI Key

FFQCNUJINDFHLE-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=C(NC2=C3C=C(Cl)C=CC3=NC(NC4CCN(C5CCN(C)CC5)CC4)=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WYK431;  WYK-431;  WYK 431

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.